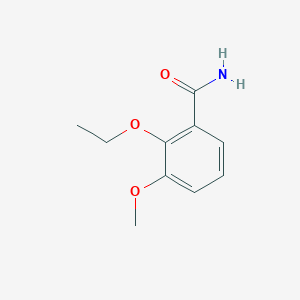

2-Ethoxy-3-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-ethoxy-3-methoxybenzamide |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12) |

InChI Key |

HZOUGAKDMBPCNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Ethoxy-3-methoxybenzamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Ethoxy-3-methoxybenzamide, a compound of interest for researchers, scientists, and professionals in drug development. The guide details a three-step synthesis commencing from the readily available starting material, o-vanillin. The described pathway includes the ethylation of o-vanillin, followed by the oxidation of the resulting aldehyde to a carboxylic acid, and culminating in the amidation to yield the final product.

I. Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process. The pathway begins with the ethylation of o-vanillin to produce 2-ethoxy-3-methoxybenzaldehyde. This intermediate is then oxidized to form 2-ethoxy-3-methoxybenzoic acid. The final step involves the conversion of the carboxylic acid to the desired this compound.

Caption: Overall synthetic route to this compound.

II. Experimental Protocols

This section provides detailed experimental methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde (o-Vanillin Ethyl Ether)

This procedure outlines the ethylation of o-vanillin using ethyl iodide and potassium carbonate.

Caption: Experimental workflow for the ethylation of o-vanillin.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-vanillin (1 equivalent) in anhydrous acetone.

-

To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents) followed by ethyl iodide (1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-ethoxy-3-methoxybenzaldehyde.

Step 2: Synthesis of 2-Ethoxy-3-methoxybenzoic Acid

This step describes the oxidation of the aldehyde to a carboxylic acid using the Pinnick oxidation method, which is known for its mild conditions and tolerance of various functional groups.[1][2]

Caption: Experimental workflow for the Pinnick oxidation.

Protocol:

-

In a flask, dissolve 2-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

-

To the stirred solution at room temperature, add 2-methyl-2-butene (as a scavenger), sodium dihydrogen phosphate (as a buffer), and sodium chlorite.[1]

-

Stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the corresponding amide. This is achieved through a two-step, one-pot procedure involving the formation of an acyl chloride intermediate using thionyl chloride, followed by amidation with ammonia.

Caption: Experimental workflow for the amidation reaction.

Protocol:

-

To a suspension of 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature until the initial effervescence ceases, then heat to reflux for 1-2 hours to ensure complete formation of the acid chloride.

-

Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude 2-ethoxy-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yields are representative of typical outcomes for these classes of reactions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Ethylation | o-Vanillin | 2-Ethoxy-3-methoxybenzaldehyde | Ethyl iodide, K₂CO₃, Acetone | 85-95 |

| 2 | Oxidation | 2-Ethoxy-3-methoxybenzaldehyde | 2-Ethoxy-3-methoxybenzoic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 80-90 |

| 3 | Amidation | 2-Ethoxy-3-methoxybenzoic acid | This compound | SOCl₂, NH₃ | 75-85 |

References

2-Ethoxy-3-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-methoxybenzamide, a substituted benzamide with potential applications in research and drug development. Due to its novelty, a specific Chemical Abstracts Service (CAS) number for this compound has not been identified. This document outlines a plausible synthetic route, provides estimated physicochemical properties based on structurally similar compounds, and explores potential mechanisms of action by examining its relationship with known signaling pathways. Detailed experimental protocols and data are presented to guide researchers in the synthesis and characterization of this and related molecules.

Introduction

Substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. [1][2]Many compounds within this class act as antagonists for dopamine receptors and have been developed as antipsychotic and antiemetic drugs. More recently, certain benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, indicating their potential as anti-cancer agents.

This guide focuses on the specific, albeit lesser-known, molecule this compound. The presence of both an ethoxy and a methoxy group on the benzene ring is anticipated to influence its biological activity and physicochemical properties. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar multi-substituted benzamides.

Chemical Information

As of the date of this publication, a dedicated CAS number for this compound has not been found in common chemical databases. This suggests that the compound is either novel or not widely synthesized. Researchers are advised to use systematic nomenclature for identification.

Table 1: Chemical Identifiers (Predicted)

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CCOC1=C(C=CC=C1OC)C(=O)N |

| InChI Key | (Predicted) |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound starts from the commercially available 2-hydroxy-3-methoxybenzoic acid. The synthesis involves a two-step process: etherification of the hydroxyl group followed by amidation of the carboxylic acid.

Synthesis of 2-Ethoxy-3-methoxybenzoic acid

The first step is the ethylation of 2-hydroxy-3-methoxybenzoic acid. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

-

Dissolution: Dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.

-

Alkylation: Add ethyl iodide or diethyl sulfate (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.

Synthesis of this compound

The second step is the conversion of the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate or by direct amidation.

Experimental Protocol (via Acid Chloride):

-

Acid Chloride Formation: Suspend 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 1.2-1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-ethoxy-3-methoxybenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.

Physicochemical Properties (Estimated)

The following table presents estimated physicochemical properties for this compound based on data from structurally analogous compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Reference Compounds |

| Melting Point (°C) | 130 - 150 | 2-Methoxybenzamide: 129-131 °C;[3] 3-Methoxybenzamide: 133-135 °C;[4] 3,4-Dimethoxybenzamide: 164-166 °C |

| Boiling Point (°C) | > 300 | High molecular weight benzamides generally have high boiling points. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF. | Based on general solubility of benzamides. [5] |

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~ 7.8 - 7.2 | m | 3H | Ar-H |

| ~ 6.5 - 5.5 | br s | 2H | -CONH ₂ | |

| ~ 4.1 | q | 2H | -OCH ₂CH₃ | |

| ~ 3.9 | s | 3H | -OCH ₃ | |

| ~ 1.4 | t | 3H | -OCH₂CH ₃ | |

| ¹³C NMR | ~ 168 | s | - | C =O |

| ~ 155 | s | - | C -OEt | |

| ~ 148 | s | - | C -OMe | |

| ~ 125 - 115 | s | - | Ar-C | |

| ~ 65 | s | - | -OC H₂CH₃ | |

| ~ 56 | s | - | -OC H₃ | |

| ~ 15 | s | - | -OCH₂C H₃ |

Note: These are predicted values and should be confirmed by experimental data.

Potential Biological Activity and Signaling Pathways

Based on the known pharmacology of substituted benzamides, this compound could potentially interact with several key signaling pathways.

Dopamine D2 Receptor Signaling

Many substituted benzamides are known to be antagonists of the D2 dopamine receptor. [6]This interaction is central to their use as antipsychotic medications. Antagonism of D2 receptors, which are Gαi-coupled, leads to an increase in cellular levels of cyclic AMP (cAMP) by relieving the inhibition of adenylyl cyclase. [7]This modulation of the dopaminergic system can impact neurotransmission related to mood, cognition, and motor control. [1][8]

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzamide

Disclaimer: The following technical guide is a theoretical document based on established chemical principles and data from analogous compounds. As of the date of this document, 2-Ethoxy-3-methoxybenzamide is not a widely cataloged or characterized compound in publicly accessible scientific literature. Consequently, all quantitative data and experimental protocols are predictive and have not been experimentally validated for this specific molecule.

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and proposed synthetic routes for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may have an interest in novel substituted benzamide scaffolds. The benzamide functional group is a common feature in many pharmacologically active compounds, and understanding the synthesis and properties of new derivatives is crucial for the development of new chemical entities. This guide outlines two robust and well-established methods for the synthesis of the title compound from its corresponding carboxylic acid precursor, 2-Ethoxy-3-methoxybenzoic acid.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic amide. The core structure consists of a benzene ring substituted with an ethoxy group at the 2-position, a methoxy group at the 3-position, and a carboxamide group at the 1-position. The spatial arrangement of these functional groups is expected to influence the molecule's conformation, reactivity, and potential biological activity.

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CCOC1=C(C=CC=C1C(=O)N)OC |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be confirmed by experimental data.

| Property | Predicted Value |

| Melting Point | > 100 °C |

| Boiling Point | > 300 °C |

| LogP | ~1.5 - 2.0 |

| Hydrogen Bond Donors | 1 (from the amide N-H) |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and two ether oxygens) |

| Polar Surface Area | ~60 Ų |

Proposed Synthetic Routes

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 2-Ethoxy-3-methoxybenzoic acid, which is commercially available (CAS No. 773869-96-8). Two common and effective methods for the amidation of a carboxylic acid are detailed below.

Method 1: Acyl Chloride Formation Followed by Amination

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the primary amide.

Experimental Protocol:

Step 1: Synthesis of 2-Ethoxy-3-methoxybenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Ethoxy-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Ethoxy-3-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-Ethoxy-3-methoxybenzoyl chloride from the previous step in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane or THF) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Direct Amide Coupling using EDC/HOBt

This one-pot method utilizes peptide coupling reagents to directly form the amide bond between the carboxylic acid and an ammonia source, avoiding the need to isolate the acyl chloride intermediate.

Experimental Protocol:

-

To a solution of 2-Ethoxy-3-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL/mmol), add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of this compound from its benzoic acid precursor.

Caption: Proposed synthetic workflows for this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or mechanism of action of this compound. Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological effects and associated signaling pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and proposes viable synthetic routes for this compound. While experimental data for this specific molecule is lacking, the information presented herein, based on established chemical principles, offers a solid starting point for any researcher interested in the synthesis and characterization of this novel compound. The detailed experimental protocols provide a clear path for its preparation, which would be the first step towards exploring its physical, chemical, and biological properties. Experimental validation of the predicted data and the proposed synthetic methods is highly recommended.

A Comprehensive Technical Guide to 2-Ethoxy-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzamide is a substituted aromatic amide. While specific research on this compound is limited, its structural motifs—a benzamide core with ethoxy and methoxy substitutions—are present in a variety of biologically active molecules. This guide provides a technical overview of its chemical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

IUPAC Name: this compound

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes estimated and known properties of the parent compound, benzamide, and related substituted benzamides to provide a comparative reference.

| Property | Benzamide | 2-Methoxybenzamide | 3-Methoxybenzamide | This compound (Predicted) |

| Molecular Formula | C₇H₇NO | C₈H₉NO₂[1][2] | C₈H₉NO₂[3] | C₁₀H₁₃NO₃ |

| Molar Mass | 121.14 g/mol [4] | 151.16 g/mol [1][2] | 151.16 g/mol [3] | 195.21 g/mol |

| Appearance | White solid[4] | White or pale-colored powder[5] | - | Likely a white to off-white solid |

| Melting Point | 127-130 °C[4] | - | - | Predicted to be in a similar range |

| Boiling Point | 288 °C[4] | - | - | > 290 °C |

| Solubility | Slightly soluble in water; soluble in many organic solvents.[4] | Soluble in water and other organic solvents.[5] | - | Predicted to have low aqueous solubility, but soluble in organic solvents like ethanol, DMSO, and DMF. |

| pKa (Acidity) | ~13 (in H₂O)[4] | - | - | Similar to other benzamides |

Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, 2-hydroxy-3-methoxybenzoic acid. The following is a detailed, hypothetical experimental protocol.

Step 1: Ethoxylation of 2-hydroxy-3-methoxybenzoic acid to form 2-ethoxy-3-methoxybenzoic acid.

-

Materials: 2-hydroxy-3-methoxybenzoic acid, diethyl sulfate, potassium carbonate (K₂CO₃), acetone, hydrochloric acid (HCl), ethyl acetate, brine.

-

Procedure:

-

To a solution of 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl sulfate (1.5 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2-ethoxy-3-methoxybenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Amidation of 2-ethoxy-3-methoxybenzoic acid to form this compound.

-

Materials: 2-ethoxy-3-methoxybenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₄OH), sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in dry dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Biological Activity and Signaling Pathway

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] Furthermore, compounds with similar substitution patterns have shown specific biological activities. For instance, 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, making them potential therapeutic agents for type 2 diabetes.[6]

Based on this precedent, it is plausible that this compound could also interact with key signaling pathways. A hypothetical mechanism of action could involve the inhibition of a phosphatase like PTP1B, leading to the enhancement of insulin signaling.

Hypothetical Experimental Workflow for Biological Screening

Caption: A potential experimental workflow for the synthesis and biological evaluation of this compound.

Hypothesized Signaling Pathway: Enhancement of Insulin Signaling via PTP1B Inhibition

The following diagram illustrates the hypothesized mechanism where this compound inhibits PTP1B, leading to the potentiation of the insulin signaling cascade.

Caption: Hypothesized signaling pathway of this compound as a PTP1B inhibitor.

References

- 1. 2-Methoxybenzamide [webbook.nist.gov]

- 2. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 6. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzamide Derivatives: A Technical Guide

Disclaimer: This document provides a technical guide to the spectroscopic characterization of benzamide derivatives. Due to the absence of publicly available experimental spectroscopic data for 2-Ethoxy-3-methoxybenzamide, this guide utilizes the known data of the closely related compound, 2-Methoxybenzamide , as an illustrative example. The methodologies and data presentation formats described herein are directly applicable to the analysis of this compound.

Introduction

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a substance. This guide presents a summary of the spectroscopic data for 2-Methoxybenzamide and outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data Summary for 2-Methoxybenzamide

The following tables summarize the key spectroscopic data for 2-Methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for 2-Methoxybenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.18 | s | 3H | N-CH₃ |

| 3.47 | s | 3H | O-CH₃ |

| 7.13-7.29 | m | 3H | Ar-H |

| 7.43 | t, J=7.2 Hz | 1H | Ar-H |

| 7.81 | d, J=8.0 Hz | 1H | Ar-H |

| 8.10 | d, J=8.0 Hz | 1H | Ar-H |

Solvent: DMSO-d₆, Temperature: 75°C

Table 2: ¹³C NMR Data for 2-Methoxybenzamide

| Chemical Shift (δ) ppm | Assignment |

| 32.6 | N-CH₃ |

| 60.7 | O-CH₃ |

Solvent: Not specified

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 2-Methoxybenzamide

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400 | N-H stretch (amide) |

| ~3200 | N-H stretch (amide) |

| ~1650 | C=O stretch (amide I) |

| ~1600 | N-H bend (amide II) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Methoxybenzamide

| m/z | Ion |

| 151.16 | [M]⁺ (Molecular Ion) |

| 134 | [M-NH₃]⁺ |

| 105 | [M-NH₂-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid benzamide sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The benzamide sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and involves creating a fine spray of charged droplets from a solution of the sample.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized as follows:

A Technical Guide to the Biological Activity of Substituted Benzamides

Abstract: Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications, including antipsychotic, antiemetic, and prokinetic effects. A significant portion of their biological activity stems from their interaction with dopamine D2 receptors. This guide provides an in-depth analysis of the mechanism of action, structure-activity relationships (SAR), and quantitative biological data for key substituted benzamides. It further details a standard experimental protocol for assessing their bioactivity and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Many clinically significant substituted benzamides exert their therapeutic effects by acting as antagonists at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o).[1] This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[2][3] By blocking the D2 receptor, substituted benzamides prevent this dopamine-mediated inhibition, thereby modulating downstream neuronal activity. This antagonism is the primary mechanism behind their use in treating schizophrenia, where dopamine pathway hyperactivity is implicated.[4]

The signaling pathway is illustrated below:

Structure-Activity Relationships (SAR)

The affinity and selectivity of substituted benzamides for the D2 receptor are dictated by their chemical structure. Decades of research have established a clear SAR, making them a model class for rational drug design.[5] Key structural features for potent D2 antagonism include:

-

Aromatic Ring: Anisyl (methoxy) and pyrrolyl moieties are common. Substituents such as halogens or sulfamoyl groups can significantly influence potency and selectivity.

-

Amide Linker: The benzamide core is a critical pharmacophore.

-

Side Chain: A basic amino group, typically within a pyrrolidine or piperidine ring, connected by an ethyl spacer, is optimal for high-affinity binding. Conformationally restricting this side chain can further enhance potency and selectivity.[6]

Quantitative Biological Data

The binding affinity of a compound for its target is a critical quantitative measure of its potential potency. For D2 receptor antagonists, this is often expressed as the inhibition constant (Ki), where a lower value indicates higher affinity. The table below summarizes the Ki values for several representative substituted benzamides at the human D2 receptor.

| Compound | Key Substituents | D2 Receptor Ki (nM) | Primary Clinical Use(s) |

| Amisulpride | 4-amino, 5-(ethylsulfonyl), 2-methoxy | 2.8 - 3.2 | Antipsychotic[7][8] |

| Sulpiride | 5-(aminosulfonyl), 2-methoxy | 2.7 - 12 | Antipsychotic, Antidepressant[5] |

| Metoclopramide | 4-amino, 5-chloro, 2-methoxy | 250 | Antiemetic, Prokinetic[7][8] |

| Eticlopride | 5-chloro, 3-ethyl, 2,6-dimethoxy | 0.08 - 0.25 | Research Tool[5] |

| Remoxipride | 3-bromo, 2,6-dimethoxy | 17.6 | Antipsychotic |

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a standard and robust method for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the receptor.[9]

Objective: To determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki of a substituted benzamide for the dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 antagonist, such as [³H]Spiperone or [³H]Raclopride, at a concentration near its dissociation constant (Kd).[9]

-

Test Compounds: Substituted benzamides dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a potent unlabeled D2 antagonist like haloperidol or butaclamol.

-

Assay Buffer: Typically 50 mM Tris-HCl with cofactors like MgCl₂, pH 7.4.[10]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Scintillation cocktail and a liquid scintillation counter.

Experimental Workflow:

Procedure:

-

Preparation: Thaw and resuspend receptor membranes in ice-cold assay buffer.[10]

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Three sets of controls are essential:

-

Total Binding: Contains membranes and radioligand only.

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and the non-specific control.

-

Test Compound Wells: Contain membranes, radioligand, and a concentration from the test compound's dilution series.

-

-

Equilibration: Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[10]

-

Termination: Stop the reaction by rapid vacuum filtration through the glass fiber filters. This traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold buffer to remove unbound radioligand.

-

Counting: Place filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Specific Binding: Calculate specific binding as: Total Binding (CPM) - Non-Specific Binding (CPM).

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Therapeutic Applications

The ability of substituted benzamides to antagonize D2 receptors makes them effective in several clinical areas:

-

Antipsychotics: Used in the management of schizophrenia and bipolar disorder by normalizing dopaminergic hyperactivity.[8] (e.g., Amisulpride, Sulpiride).

-

Antiemetics: Effective in preventing nausea and vomiting by blocking D2 receptors in the chemoreceptor trigger zone of the brainstem (e.g., Metoclopramide, Bromopride).[7][8]

-

Gastroprokinetic Agents: Some benzamides, like Metoclopramide, also have effects on serotonin receptors which, in combination with D2 antagonism, enhance gastrointestinal motility.[8]

References

- 1. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Potential Therapeutic Targets of Benzamide Derivatives: An In-depth Technical Guide

Disclaimer: Information regarding the specific therapeutic targets of 2-Ethoxy-3-methoxybenzamide is not available in the public domain as of the last update. This guide, therefore, focuses on the established and potential therapeutic targets of structurally related benzamide compounds: 2-Ethoxybenzamide (Ethenzamide) , derivatives of 2-Ethoxy-4-(methoxymethyl)benzamide , and 3-Methoxybenzamide . The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate potential avenues of investigation for novel benzamide derivatives.

2-Ethoxybenzamide (Ethenzamide): Targeting Cyclooxygenase (COX) Enzymes

2-Ethoxybenzamide, commonly known as Ethenzamide, is an analgesic and anti-inflammatory agent.[1] Its primary mechanism of action is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[2][3][4]

Mechanism of Action

Ethenzamide is understood to act as a non-steroidal anti-inflammatory drug (NSAID) by blocking the cyclooxygenase enzymes (COX-1 and COX-2).[2][3] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation and pain.[2] By inhibiting COX enzymes, Ethenzamide reduces prostaglandin production, leading to diminished inflammation and pain relief.[2][3] However, it is important to note a study has reported that Ethenzamide exerted no inhibitory effects on cyclooxygenase-1 and -2, and instead suggested its analgesic effect may be attributed to 5-hydroxytryptamine (5HT)2B receptor blockade in the spinal cord.[5][6]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes by 2-Ethoxybenzamide interrupts the conversion of arachidonic acid to prostaglandins, a critical step in the inflammatory cascade.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-Ethoxybenzamide.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[7]

Materials:

-

Purified COX-1 or COX-2 enzyme

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM Hematin (co-factor)

-

40 mM L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., 2-Ethoxybenzamide) dissolved in DMSO

-

2.0 M HCl (to terminate the reaction)

-

LC-MS/MS system for prostaglandin E2 (PGE2) quantification

Procedure:

-

In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.[7]

-

Introduce 2 µL of the test compound solution (dissolved in DMSO) to the enzyme mixture. A negative control with 2 µL of DMSO without the inhibitor should be run in parallel.[7]

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.[7]

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to achieve a final concentration of 5 µM.[7]

-

Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.[7]

-

Quantify the amount of PGE2 produced using a validated LC-MS/MS method to determine the extent of enzyme inhibition.[7]

-

The selectivity of inhibitors can be determined by comparing their IC50 values for COX-1 and COX-2.[7]

2-Ethoxy-4-(methoxymethyl)benzamide Derivatives: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Recent drug discovery efforts have identified derivatives of 2-ethoxy-4-(methoxymethyl)benzamide as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[8][9] PTP1B is a key negative regulator of the insulin signaling pathway, making it a validated therapeutic target for type 2 diabetes and obesity.[8][9]

Mechanism of Action

PTP1B dephosphorylates the insulin receptor, which attenuates insulin signaling.[10] By inhibiting PTP1B, 2-ethoxy-4-(methoxymethyl)benzamide derivatives can enhance insulin sensitivity and promote glucose uptake.[8][9] This makes them promising candidates for the treatment of metabolic disorders.[8][9]

Quantitative Data: PTP1B Inhibition

A study on a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs identified a particularly potent compound.[8][9]

| Compound | Target | IC50 (µM) | Selectivity (over TCPTP) | Membrane Permeability (Papp, cm/s) |

| 10m | PTP1B | 0.07 | 32-fold | 2.41 x 10⁻⁶ |

Data extracted from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.[8][9]

Signaling Pathway: Insulin Signaling and PTP1B

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.

Caption: PTP1B's role in insulin signaling and its inhibition.

Experimental Protocol: PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of compounds on PTP1B activity.[11][12]

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[11][12]

-

p-nitrophenyl phosphate (pNPP) as substrate

-

Test compound (e.g., 2-ethoxy-4-(methoxymethyl)benzamide derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Add 10 µL of the test compound solution to the wells of a 96-well plate.

-

Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and mix.[11][12]

-

Pre-incubate the enzyme-inhibitor mixture.

-

Initiate the reaction by adding 40 µL of 4 mM pNPP to each well, bringing the total volume to 200 µL with the assay buffer.[11][12]

-

Incubate the plate at 37°C for 10-15 minutes.[11]

-

Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol from pNPP hydrolysis.[11]

-

Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.[13]

3-Methoxybenzamide: Targeting Poly(ADP-ribose) Polymerase (PARP)

3-Methoxybenzamide is a known inhibitor of Poly(ADP-ribose) Polymerase (PARP) and ADP-ribosyltransferases (ADPRTs).[14][15] PARP enzymes are crucial for DNA repair, making them a significant target in oncology.

Mechanism of Action

PARP enzymes detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) chains on nuclear proteins to recruit DNA repair machinery. Inhibition of PARP by compounds like 3-Methoxybenzamide can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[16]

Signaling Pathway: DNA Damage and PARP-mediated Repair

The diagram illustrates the role of PARP in DNA single-strand break repair and the impact of its inhibition.

Caption: PARP's role in DNA repair and its inhibition by 3-Methoxybenzamide.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol describes a universal colorimetric assay to measure PARP activity and its inhibition.

Materials:

-

Histone-coated 96-well plate

-

PARP enzyme

-

Biotinylated Poly (ADP-ribose)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TACS-Sapphire™)

-

Activated DNA

-

Test compound (e.g., 3-Methoxybenzamide)

-

Wash and reaction buffers

-

Microplate reader for colorimetric measurement

Procedure:

-

To the histone-coated wells, add the PARP enzyme, activated DNA, and the test inhibitor at various concentrations.

-

Add biotinylated Poly (ADP-ribose) to initiate the PARP reaction.

-

Incubate to allow for the incorporation of biotinylated Poly (ADP-ribose) onto the histone proteins by PARP.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the HRP substrate. A color change will occur in proportion to the amount of HRP present.

-

Measure the absorbance with a microplate reader. A decrease in signal in the presence of the test compound indicates PARP inhibition.

-

Calculate the IC50 value from the dose-response curve.

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors.

Caption: A generalized workflow for enzyme inhibitor discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 3. What is Ethenzamide used for? [synapse.patsnap.com]

- 4. ethenzamide | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 9. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 13. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scbt.com [scbt.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-3-methoxybenzamide in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antimicrobial effects. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of 2-Ethoxy-3-methoxybenzamide. While specific data for this particular compound is still emerging, the methodologies outlined below are standard in the field and can be adapted for its characterization. The provided data from related benzamide compounds will serve as a reference for expected outcomes and comparisons.

The antimicrobial activity of some benzamide derivatives has been attributed to the inhibition of the bacterial cell division protein FtsZ.[1] This protein is a crucial component of the cytokinetic ring, and its inhibition leads to filamentation and eventual cell death.

Data Presentation: Antimicrobial Activity of Related Benzamide Derivatives

The following table summarizes the antimicrobial activity of various benzamide derivatives against a range of bacterial strains. This data is provided to offer a comparative baseline for the evaluation of this compound.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 5a (a benzamide derivative) | Bacillus subtilis | 6.25 | 25 | [2] |

| Escherichia coli | 3.12 | 31 | [2] | |

| Compound 6b (a benzamide derivative) | Escherichia coli | 3.12 | 24 | [2] |

| Compound 6c (a benzamide derivative) | Bacillus subtilis | 6.25 | 24 | [2] |

| Bengamide A | Streptococcus pyogenes | 4 | Not Reported | [3] |

| Bengamide B | Streptococcus pyogenes | 2 | Not Reported | [3] |

| Biphenyl-benzamide 30 | Bacillus subtilis | 0.008 - 0.063 | Not Reported | [4] |

| Benzodioxane-benzamides | Streptococcus pneumoniae | 25 - 80 | Not Reported | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][7][8]

Materials:

-

This compound

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Agar Well Diffusion Assay (Zone of Inhibition)

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.[9][10]

Materials:

-

This compound

-

Petri dishes with Mueller-Hinton Agar (MHA)

-

Bacterial strains

-

Sterile swabs

-

Sterile cork borer or pipette tip to create wells

-

Incubator

-

Calipers or ruler

Protocol:

-

Preparation of Inoculum: Prepare a bacterial inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).

-

Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

-

Creation of Wells: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

-

Application of Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well. A solvent control should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters (mm).

Mandatory Visualizations

Caption: Experimental workflow for antimicrobial susceptibility testing.

Caption: Proposed mechanism of action via FtsZ inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microchemlab.com [microchemlab.com]

- 10. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols: Cytotoxicity Testing of 2-Ethoxy-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the in vitro cytotoxic effects of the novel compound, 2-Ethoxy-3-methoxybenzamide. The described methodologies are foundational for determining the potential therapeutic window and off-target toxicity of this compound. The protocols herein detail standard assays for assessing cell viability, membrane integrity, and apoptosis.

Compound Information

| Compound Name | This compound |

| Structure | (Structure to be inserted if available) |

| Molecular Formula | C10H13NO3 |

| Known Analogs & Potential MOA | Benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP)[1]. PARP inhibitors can induce cytotoxicity, particularly in cancer cells with specific DNA repair defects. 2-Ethoxybenzamide is known as an anti-inflammatory agent[2], while 3-Methoxybenzamide is a known PARP inhibitor[3]. The combined structure's activity is to be determined. |

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for relevant cytotoxicity testing. A panel of cell lines is recommended to assess both general and cancer-specific cytotoxicity.

Recommended Cell Lines:

-

HEK293: Human Embryonic Kidney cells, a common line for general toxicity assessment[4][5].

-

A549: Human lung carcinoma, a widely used cancer cell line[6].

-

MCF-7: Human breast adenocarcinoma, another common cancer cell line.

-

H9c2: Rat heart myoblasts, for assessing potential cardiotoxicity[7].

Culture Conditions:

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The LDH (Lactate Dehydrogenase) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10][12]

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature, protected from light.[8]

-

Add a stop solution and measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol using a white-walled 96-well plate suitable for luminescence measurements.

-

After the desired incubation period, allow the plate to equilibrate to room temperature.

-

Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol. This generally involves adding the reagent directly to the wells.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a microplate reader.

-

Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Maximum Inhibition (%) |

| HEK293 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH | 24 | |||

| 48 | ||||

| 72 | ||||

| A549 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH | 24 | |||

| 48 | ||||

| 72 | ||||

| MCF-7 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH | 24 | |||

| 48 | ||||

| 72 | ||||

| H9c2 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH | 24 | |||

| 48 | ||||

| 72 |

IC50 values are to be determined from dose-response curves using non-linear regression analysis.

Potential Signaling Pathway

Given that some benzamides are PARP inhibitors, a potential mechanism of action for this compound could involve the PARP-mediated cell death pathway. The following diagram illustrates this hypothetical pathway.

Conclusion

These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The data generated will be crucial for guiding further preclinical development and for understanding the compound's mechanism of action. It is recommended to perform these assays in at least three independent experiments to ensure the reliability of the results. Further investigations into specific apoptotic pathways and cell cycle analysis may be warranted based on these initial findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. researchgate.net [researchgate.net]

- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Molecular Docking of 2-Ethoxy-3-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the molecular docking analysis of 2-Ethoxy-3-methoxybenzamide and its derivatives. The focus is on understanding the binding interactions of this class of compounds with protein targets, a critical step in modern drug discovery and design. While direct molecular docking studies on this compound are not extensively published, this document leverages findings from closely related analogs, such as 2-ethoxy-4-(methoxymethyl)benzamide derivatives, which have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key regulator in insulin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.[1]

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Target Protein: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.

Signaling Pathway Involving PTP1B

The diagram below illustrates the role of PTP1B in the insulin signaling pathway.

Caption: PTP1B's role in the insulin signaling pathway.

Experimental Protocols

This section outlines a typical workflow for performing molecular docking studies with a this compound derivative against PTP1B.

Software and Resources

-

Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Vina, or similar.

-

Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 2F71 for PTP1B).

-

Ligand Preparation Software: ChemDraw, MarvinSketch, or the ligand preparation tools within the docking software.

Molecular Docking Workflow

The following diagram outlines the key steps in a typical molecular docking protocol.

Caption: A generalized workflow for molecular docking.

Detailed Methodologies

Step 1: Protein Preparation

-

Download the crystal structure of PTP1B from the Protein Data Bank (e.g., PDB ID: 2F71).

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Perform energy minimization to relieve any steric clashes.

Step 2: Ligand Preparation

-

Draw the 2D structure of the this compound derivative using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

Generate possible ionization states at a physiological pH.

-

Perform energy minimization of the ligand structure.

Step 3: Grid Generation

-

Define the binding site on the PTP1B protein. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.

-

Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

Step 4: Molecular Docking

-

Set the docking parameters, including the scoring function and the number of docking poses to be generated.

-

Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

Step 5: Analysis of Results

-

Analyze the docking poses based on their predicted binding energies (docking scores).

-

Visually inspect the top-ranked poses to assess the quality of the binding mode and the interactions with the protein.

-

Characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues of the PTP1B binding site.

Data Presentation

The results of molecular docking studies are typically summarized in tables to facilitate comparison between different compounds.

Table 1: Docking Scores and Binding Energies of this compound Derivatives against PTP1B

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Number of Hydrogen Bonds |

| EMB-001 | -9.8 | 0.12 | 4 |

| EMB-002 | -9.5 | 0.21 | 3 |

| EMB-003 | -9.2 | 0.35 | 3 |

| Reference | -10.2 | 0.08 | 5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: Key Interacting Residues of PTP1B with a Representative this compound Derivative (EMB-001)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| ARG221 | Hydrogen Bond | 2.8 |

| ASP181 | Hydrogen Bond | 3.1 |

| GLN262 | Hydrogen Bond | 2.9 |

| TYR46 | Pi-Pi Stacking | 4.5 |

| PHE182 | Hydrophobic | 3.8 |

| VAL49 | Hydrophobic | 4.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion

Molecular docking is a powerful tool for investigating the binding of small molecules like this compound derivatives to their protein targets. The protocols and application notes provided here offer a framework for conducting and analyzing such studies. By understanding the molecular interactions between these compounds and their target proteins, researchers can accelerate the design and development of novel therapeutics. The insights gained from these computational studies are crucial for guiding synthetic efforts and for optimizing the pharmacological properties of lead compounds.

References

Application Notes & Protocols: In Vitro Evaluation of 2-Ethoxy-3-methoxybenzamide's Anticancer Activity

Disclaimer: As of the current date, specific experimental data on the anticancer activity of 2-Ethoxy-3-methoxybenzamide is not extensively available in published literature. The following application notes and protocols, therefore, represent a generalized framework for the in vitro evaluation of a novel benzamide-based compound, drawing upon standard methodologies and the known activities of similar chemical structures. Benzamide derivatives have been noted for their potential as anticancer agents.[1][2][3][4]

Introduction

Benzamide and its derivatives represent a class of compounds with a wide range of biological activities, including promising anticancer properties.[1][2][3] This document outlines a comprehensive suite of in vitro assays to determine the anticancer potential of a novel compound, this compound. The protocols provided will guide researchers in assessing its cytotoxicity, its effects on cell cycle progression, and its ability to induce apoptosis in cancer cell lines.

Data Presentation (Hypothetical Data)

Quantitative data from the following experiments should be meticulously recorded and summarized. Below are template tables for presenting the results for this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | e.g., 15.5 |

| A549 | Lung Cancer | e.g., 22.1 |

| HeLa | Cervical Cancer | e.g., 18.9 |

| Jurkat | Leukemia | e.g., 9.8 |

| HepG2 | Liver Cancer | e.g., 35.2 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control | 0 | e.g., 95.2 | e.g., 2.1 | e.g., 1.5 | e.g., 1.2 |

| Compound | 10 | e.g., 70.3 | e.g., 15.4 | e.g., 10.1 | e.g., 4.2 |

| Compound | 25 | e.g., 45.1 | e.g., 28.9 | e.g., 22.5 | e.g., 3.5 |

Table 3: Cell Cycle Analysis in response to this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | 0 | e.g., 60.5 | e.g., 25.1 | e.g., 14.4 | e.g., <1 |

| Compound | 10 | e.g., 65.2 | e.g., 18.5 | e.g., 16.3 | e.g., 2.8 |

| Compound | 25 | e.g., 40.1 | e.g., 15.8 | e.g., 44.1 | e.g., 8.7 |

Experimental Workflow

The overall workflow for evaluating the in vitro anticancer activity of a novel compound is depicted below.

Caption: Workflow for in vitro anticancer drug evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-